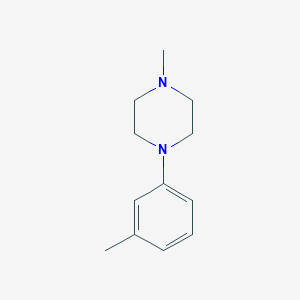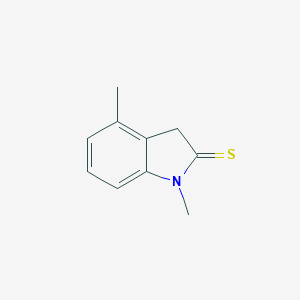
1,4-Dimethylindoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylindoline-2-thione is a heterocyclic organic compound with the chemical formula C10H9NS. It is a thione derivative of indoline and is commonly used in scientific research due to its unique properties. The compound has been studied for its potential applications in various fields, including medicine, materials science, and organic synthesis.
作用機序
The mechanism of action of 1,4-Dimethylindoline-2-thione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound possesses antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of using 1,4-Dimethylindoline-2-thione in lab experiments is its versatility. The compound can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can decompose under certain conditions. It is also toxic in high doses, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 1,4-Dimethylindoline-2-thione. One area of interest is the development of new synthetic methods for the compound that yield higher purity and yield. Another area of interest is the exploration of the compound's potential use in the development of new materials and devices, such as OLEDs and OPVs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成法
The synthesis of 1,4-Dimethylindoline-2-thione can be achieved through several methods, including the reaction of 2-amino-1,4-dimethylbenzene with carbon disulfide and sodium hydroxide, the reaction of 1,4-dimethylindoline with sulfur, and the reaction of 1,4-dimethylindoline with thiourea. These methods yield this compound with varying degrees of purity and yield.
科学的研究の応用
1,4-Dimethylindoline-2-thione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
In materials science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The compound has also been found to exhibit interesting fluorescence properties, making it a potential candidate for use in fluorescent sensors.
特性
CAS番号 |
156136-53-7 |
|---|---|
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC名 |
1,4-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
InChIキー |
OBHRLUPESWKXAW-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
正規SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
同義語 |
2H-Indole-2-thione, 1,3-dihydro-1,4-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




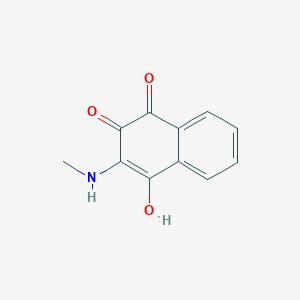
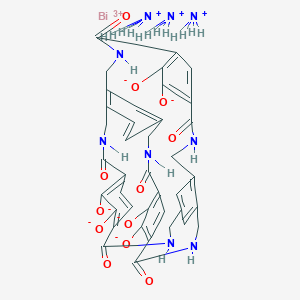



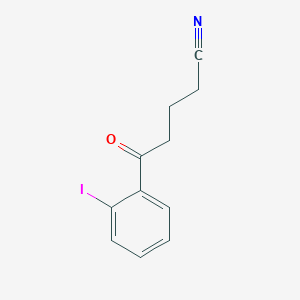
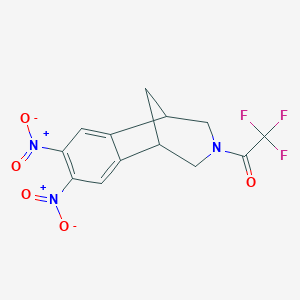

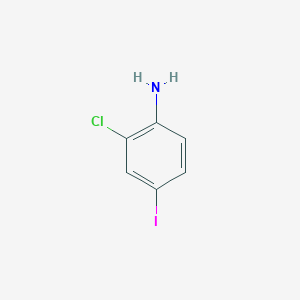
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)

